molecular formula C22H24N4O4S B2857002 methyl 4-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate CAS No. 1796967-04-8

methyl 4-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate

Cat. No.: B2857002
CAS No.: 1796967-04-8
M. Wt: 440.52
InChI Key: PKWWGQULAFEHMW-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a pyridine ring, an indazole moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multiple steps, including the formation of the indazole ring, the attachment of the pyridine moiety, and the final esterification to form the benzoate ester. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: This can be used to reduce any double bonds or other reducible groups within the molecule.

    Substitution: This reaction can introduce new functional groups into the molecule, potentially enhancing its properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.

Scientific Research Applications

Methyl 4-(N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)sulfamoyl)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and indazole derivatives, such as:

  • Pyridine-2-carboxylic acid
  • Indazole-3-carboxylic acid
  • Sulfamoyl benzoates

Uniqueness

What sets methyl 4-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 4-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-30-22(27)16-9-11-17(12-10-16)31(28,29)24-14-15-26-20-8-3-2-6-18(20)21(25-26)19-7-4-5-13-23-19/h4-5,7,9-13,24H,2-3,6,8,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWWGQULAFEHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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